In-Depth Technical Guide: Physicochemical Properties and Synthetic Applications of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
In-Depth Technical Guide: Physicochemical Properties and Synthetic Applications of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
Executive Summary & Scaffold Significance
In modern structure-based drug design, minimizing the entropic penalty of ligand-receptor binding is a primary optimization strategy. Conformationally restricted bicyclic scaffolds, such as the granatane (9-azabicyclo[3.3.1]nonane) system, serve as excellent rigid bioisosteres for flexible piperidines and tropanes.
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS: 1523572-09-9) represents a highly specialized iteration of this framework. By incorporating a sulfur atom at the C3 position and a ketone at the C7 position, this molecule provides three orthogonal vectors for late-stage functionalization: the secondary amine (N9), the thioether (C3), and the carbonyl (C7). This whitepaper details the physicochemical dynamics of this scaffold and provides field-proven, self-validating protocols for its integration into medicinal chemistry pipelines, particularly in the development of CCR5 modulators and kinase inhibitors ().
Physicochemical Profiling & Conformational Dynamics
The 9-azabicyclo[3.3.1]nonane core predominantly exists in a twin-chair (chair-chair) conformation. The introduction of the sp²-hybridized ketone at C7 flattens one of the rings slightly, while the bulky sulfur atom at C3 alters transannular distances. This specific geometry minimizes steric clashes between the endo-protons, locking the molecule into a predictable 3D pharmacophore.
The compound is supplied as a hydrochloride salt. This is a deliberate choice to prevent the spontaneous oxidative degradation and dimerization that free secondary amines often undergo during long-term storage, ensuring high batch-to-batch reproducibility.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride |
| CAS Number | 1523572-09-9 |
| Molecular Formula | C₇H₁₂ClNO₂S (Salt) / C₇H₁₁NOS (Free Base) |
| Molecular Weight | 193.70 g/mol (Salt) / 157.23 g/mol (Free Base) |
| Core Architecture | Hetero-substituted granatane bicyclic system |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Solubility | High in H₂O and DMSO; Poor in non-polar organics (hexane) |
| LC-MS Target[M+H]⁺ | m/z 158.1 (corresponds to the free base) |
(Data corroborated by authoritative chemical suppliers including and)
Orthogonal Derivatization Pathways
The true value of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one lies in its synthetic versatility. The diagram below illustrates the three primary axes of derivatization utilized in the synthesis of GPCR agonists and mTOR inhibitors ().
Fig 1: Orthogonal derivatization pathways of the 3-thia-9-azabicyclo[3.3.1]nonane scaffold.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt these workflows.
Protocol A: Freebasing and N9-Boc Protection
Causality: Before the C7 ketone or C3 sulfur can be selectively manipulated in complex cross-coupling reactions, the nucleophilic N9 secondary amine must be protected. The HCl salt must first be neutralized.
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Neutralization: Suspend 1.0 eq of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl in anhydrous Dichloromethane (DCM). Add 2.5 eq of Triethylamine (TEA) dropwise at 0 °C. Rationale: The slight excess of TEA ensures complete dissociation of the HCl salt while acting as an acid scavenger for the subsequent step.
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Protection: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount (0.1 eq) of DMAP. Stir at room temperature for 4 hours.
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Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Self-Validation: Analyze via LC-MS. The disappearance of the m/z 158.1 peak and the emergence of m/z 258.1 ([M+H]⁺ for the Boc-protected product) confirms complete conversion.
Protocol B: Stereoselective Reduction of the C7 Ketone
Causality: The biological activity of granatane derivatives is highly dependent on the stereochemistry at the C7 position. To obtain the endo-alcohol (often required for optimal receptor binding), hydride attack must occur strictly from the exo face.
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Reagent Selection: Dissolve the N-protected intermediate in anhydrous THF at -78 °C under an inert argon atmosphere.
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Reduction: Slowly add 1.5 eq of L-Selectride (Lithium tri-sec-butylborohydride). Rationale: The extreme steric bulk of L-Selectride prevents it from attacking the hindered endo face (shielded by the transannular structural elements), driving the reaction exclusively toward the endo-alcohol.
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Quenching: After 2 hours, carefully quench the reaction at -78 °C with methanol, followed by oxidative workup using 30% H₂O₂ and 10% NaOH to destroy the organoborane byproducts.
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Self-Validation: Perform FT-IR spectroscopy. The complete disappearance of the sharp C=O stretching frequency at ~1710 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹ validates the reduction. ¹H-NMR will show the new C7 proton as a distinct multiplet, confirming diastereomeric excess (d.e. > 95%).
Protocol C: Oxidation to the 3,3-Dioxide (Sulfone)
Causality: Oxidizing the C3 thioether to a sulfone (CAS: 1419101-38-4) is a common strategy to tune the ADME properties (polarity and aqueous solubility) of the final drug candidate without altering its core 3D geometry.
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Oxidation: Dissolve the scaffold in DCM at 0 °C. Add 2.2 eq of meta-Chloroperoxybenzoic acid (mCPBA) in small portions. Rationale: Using >2 equivalents ensures the intermediate sulfoxide is fully pushed to the sulfone state. The 0 °C temperature prevents thermal degradation and minimizes unwanted N-oxidation.
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Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.
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Workup: Wash the organic layer extensively with saturated aqueous Na₂S₂O₃ (to neutralize unreacted peroxide) and saturated NaHCO₃ (to remove m-chlorobenzoic acid).
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Self-Validation: TLC (using 5% MeOH in DCM) will show a significant shift to a lower R_f value due to the highly polar sulfone group. LC-MS will confirm a mass shift of +32 Da (m/z 190.1 for the deprotected free base sulfone).
References
- Google Patents (US6586430B1). "CCR5 modulators.
- Google Patents (WO2011090935A1). "PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS mTOR INHIBITORS.
